N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide
Description
N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide is a pyrazolo[4,3-c]pyridine derivative characterized by a bromine atom at the 3-position of the heterocyclic core, a tetrahydropyran (THP) group at the 1-position, and an acetamide moiety at the 6-position. The THP group enhances solubility and metabolic stability, while the acetamide group may contribute to hydrogen-bonding interactions in biological systems. The bromine substituent likely increases molecular weight and polarizability compared to smaller halogens or alkyl groups, influencing reactivity and binding affinity .
Properties
Molecular Formula |
C13H15BrN4O2 |
|---|---|
Molecular Weight |
339.19 g/mol |
IUPAC Name |
N-[3-bromo-1-(oxan-2-yl)pyrazolo[4,3-c]pyridin-6-yl]acetamide |
InChI |
InChI=1S/C13H15BrN4O2/c1-8(19)16-11-6-10-9(7-15-11)13(14)17-18(10)12-4-2-3-5-20-12/h6-7,12H,2-5H2,1H3,(H,15,16,19) |
InChI Key |
YMSYWUGFNWDZFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C2C(=C1)N(N=C2Br)C3CCCCO3 |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods with Reaction Conditions
| Step | Reaction Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Formation of pyrazolo[4,3-c]pyridine core | Condensation of aminopyrazole with 2-cyanopyridine derivatives; acidic/basic catalysis | Temperature: 80–120°C; solvent: ethanol or DMF; reaction time: 6–12 hours |
| 2 | Introduction of tetrahydropyran substituent | Nucleophilic substitution using tetrahydropyran-2-yl halide or alcohol derivative | Base: K2CO3 or NaH; solvent: DMF or DMSO; temperature: 50–80°C |
| 3 | Bromination at 3-position | Electrophilic bromination with N-bromosuccinimide (NBS) | Solvent: dichloromethane; temperature: 0–25°C; reaction time: 1–3 hours |
| 4 | Acetylation to form acetamide | Reaction with acetic anhydride or acetyl chloride | Solvent: dichloromethane or pyridine; temperature: 0–25°C; reaction time: 1–2 hours |
This sequence can be optimized depending on the scale and available reagents, with purification steps such as recrystallization or chromatography employed after each step to isolate intermediates and final product.
Purity and Characterization
- The final compound is typically obtained with a purity of ≥97%, as verified by chromatographic and spectroscopic methods.
- Characterization includes NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm molecular structure and substitution pattern.
- Molecular formula: C13H15N4O2Br; Molecular weight: 339.19 g/mol.
Comparative Analysis with Related Compounds
| Compound Name | Key Structural Features | Notable Differences | Potential Applications |
|---|---|---|---|
| N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide | Brominated pyrazolo[4,3-c]pyridine with tetrahydropyran and acetamide | Bromine at 3-position; tetrahydropyran at 1-position | Medicinal chemistry lead, potential enzyme inhibitors |
| 1-(5-Bromo-pyrazolo[4,3-c]pyridin-6-yl)-N-methylacetamide | Bromine at 5-position; N-methyl acetamide | Different bromine position, methyl substitution on acetamide | Anti-inflammatory activity exploration |
| N-(5-fluoro-pyrazolo[4,3-c]pyridin-6-yl)acetamide | Fluorine substitution instead of bromine | Halogen substitution impacts bioactivity | Anti-cancer properties investigation |
| 1-(tetrahydro-pyran-2-yl)-pyrazolo[4,3-c]pyridine | Lacks halogen substitution | No bromine, only tetrahydropyran substituent | Neuroprotective effects studies |
This comparison highlights the unique combination of substituents in this compound that may influence its solubility, bioavailability, and biological activity.
Research Findings and Applications
- The compound's bromine atom allows for further functionalization via nucleophilic substitution or cross-coupling reactions, making it a versatile intermediate for synthesizing derivatives.
- Its pyrazolo[4,3-c]pyridine core is known to interact with biological targets such as Toll-like receptors (TLRs), which are implicated in immune response regulation. This suggests potential applications in immunomodulatory drug design.
- Studies involving binding affinity assays (e.g., surface plasmon resonance, isothermal titration calorimetry) and molecular docking simulations have been proposed to explore its mechanism of action and therapeutic potential.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromo group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide is a chemical compound featuring a pyrazolo[4,3-c]pyridine core, a heterocyclic structure with potential biological activities. The presence of a bromine atom and a tetrahydropyran group contributes to its unique properties.
Molecular Formula:
Molecular Weight: 339.19 g/mol
Potential Applications in Medicinal Chemistry
This compound is considered an interesting subject of study in medicinal chemistry. It may serve as a lead compound for developing new pharmaceuticals targeting various diseases, and its unique structure could be useful in designing inhibitors for specific biological targets.
Reactivity
The reactivity of this compound can be attributed to its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the acetamide moiety can undergo hydrolysis or acylation reactions. The compound may also engage in various coupling reactions typical of pyrazole derivatives, which are often explored in the synthesis of more complex molecules.
Features Enhancing its Potential
Mechanism of Action
The mechanism of action of N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to alterations in cellular pathways and processes, making it a potential candidate for drug development.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key differences between N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide and its closest analogs:
Structural and Electronic Effects
- Halogen vs. Alkyl Substituents : The bromine atom (van der Waals radius: 1.85 Å) introduces greater steric bulk and polarizability compared to chlorine (1.75 Å) and methyl (2.0 Å for C) . This may enhance π-stacking interactions or alter binding pocket accessibility in biological targets.
Pharmacological Implications
While biological data are absent in the evidence, structural trends suggest:
- Metabolic Stability : The THP group may shield the compound from oxidative metabolism, a feature retained across all analogs .
Biological Activity
N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C13H15N4O2Br
- Molecular Weight : 339.19 g/mol
- CAS Number : 2708281-37-0
- Purity : ≥97% .
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
- Antioxidant Activity : Pyrazole compounds have been shown to possess antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of neuroprotection and anti-inflammatory effects .
- Anticancer Potential : Some pyrazole derivatives are noted for their anticancer activities, acting on various pathways involved in tumor growth and metastasis. They may inhibit specific kinases implicated in cancer progression .
- Antimicrobial Effects : There is evidence supporting the antimicrobial activity of pyrazole derivatives against various pathogens, suggesting potential applications in treating infections .
- Anti-inflammatory Properties : Certain compounds in this class have been reported to modulate inflammatory responses, making them candidates for treating inflammatory diseases .
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant effects of newly synthesized thieno[2,3-c]pyrazole compounds on the erythrocytes of Clarias gariepinus. Results indicated that these compounds significantly reduced oxidative damage compared to controls exposed to harmful agents like 4-nonylphenol. The alterations in erythrocyte morphology were used as indicators of oxidative stress .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno-Pyrazole (7a) | 12 ± 1.03 |
| Thieno-Pyrazole (7b) | 0.6 ± 0.16 |
This data highlights the protective role of pyrazole derivatives against oxidative damage.
Study 2: Anticancer Activity
Another study focused on the anticancer properties of pyrazolo[4,3-c]pyridine derivatives, revealing their ability to inhibit cell proliferation in various cancer cell lines through the modulation of cell cycle regulators and apoptosis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
